molecular formula C10H16N4 B2537186 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine CAS No. 2320600-41-5

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine

Cat. No.: B2537186
CAS No.: 2320600-41-5
M. Wt: 192.266
InChI Key: JRGDDUZHOLEPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine is a compound that features a triazole ring and a piperidine ring. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable structure in medicinal chemistry. The piperidine ring is a common motif in many pharmaceuticals, contributing to the compound’s potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine typically involves the following steps:

Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-methylidene-1-[2-(triazol-1-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-10-3-2-5-13(9-10)7-8-14-6-4-11-12-14/h4,6H,1-3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDDUZHOLEPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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